molecular formula C20H18FNO4 B2772202 4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one CAS No. 442565-60-8

4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2772202
CAS No.: 442565-60-8
M. Wt: 355.365
InChI Key: BMMVSPSOCOMPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(3-fluorophenyl)-3-hydroxy-1-(2-hydroxypropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H18FNO4 and its molecular weight is 355.365. The purity is usually 95%.
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Scientific Research Applications

Molecular Topology and Drug Discovery

The application of molecular topology techniques led to the discovery of a novel non-ligand binding pocket (non-LBP) antagonist of the androgen receptor (AR), highlighting the potential of related compounds in drug discovery processes. This approach supports lead optimization and structure-activity relationship analysis, offering a new avenue for therapeutic intervention against diseases modulated by the AR pathway (Caboni et al., 2014).

Anti-inflammatory and Analgesic Activities

Related compounds have been synthesized and assessed for their anti-inflammatory and analgesic activities. Extensive quantitative structure-activity relationship (QSAR) studies have demonstrated the correlation between the analgesic and anti-inflammatory potencies of these compounds and the steric and hydrogen-bonding properties of the benzoyl substituent(s), suggesting their potential as analgesic agents in humans (Muchowski et al., 1985).

Histone Deacetylase Inhibitors

Chemical manipulations of aroyl-pyrrolyl-hydroxyamides have resulted in compounds with selective inhibition against class II histone deacetylases (HDACs), indicating their utility in the design of selective HDAC inhibitors. Such compounds could have implications in cancer therapy and other diseases where HDAC activity is dysregulated (Mai et al., 2005).

Synthesis Methodologies

The development of effective synthetic routes for related compounds has been described, highlighting methodologies that could facilitate the synthesis of highly functionalized compounds for further biological evaluation. These synthesis techniques could be crucial for the rapid generation of compound libraries for drug discovery (Alizadeh et al., 2007).

Electrophilic Aroylation Methodology

An improved preparation methodology for active and selective aldose reductase inhibitors has been developed, focusing on the electrophilic aroylation of 1-aryl-1H-pyrroles. This methodology enhances the yield and selectivity of compounds, demonstrating the importance of synthetic strategies in the optimization of bioactive molecules (Kontonikas et al., 2019).

Properties

IUPAC Name

(4Z)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c1-12(23)11-22-17(14-8-5-9-15(21)10-14)16(19(25)20(22)26)18(24)13-6-3-2-4-7-13/h2-10,12,17,23-24H,11H2,1H3/b18-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSHGSTGJRFDITC-VLGSPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.